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molecular formula C8H8ClNO3 B1601925 Methyl 4-amino-5-chloro-2-hydroxybenzoate CAS No. 129511-06-4

Methyl 4-amino-5-chloro-2-hydroxybenzoate

Cat. No. B1601925
M. Wt: 201.61 g/mol
InChI Key: SXMFZXQWMHJMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05063230

Procedure details

4-Amino-5-chlorosalicylic acid (24 g) is added to a stirred solution of thionyl chloride (30 ml) in methanol (300 ml) cooled to 0° C., and the mixture is stirred under reflux for 18 hours. The reaction mixture is evaporated and the residue is recrystallized from EtOH-H2O to give methyl 4-amino-5-chlorosalicylate which is used directly in the next step.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH3:17]O>>[NH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6]([O:8][CH3:17])=[O:7]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC=1C=C(C(C(=O)O)=CC1Cl)O
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from EtOH-H2O

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(C(=O)OC)=CC1Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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